(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic molecule It is characterized by the presence of a pentadeuteriophenyl group, a piperidin-2-yl group, and an acetic acid moiety, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid involves several steps:
Deuteration of Benzene: The first step involves the deuteration of benzene to obtain pentadeuteriophenyl. This can be achieved using deuterium gas in the presence of a suitable catalyst.
Formation of Piperidin-2-yl Acetic Acid: The next step involves the synthesis of piperidin-2-yl acetic acid. This can be done by reacting piperidine with bromoacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the pentadeuteriophenyl group with piperidin-2-yl acetic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-2-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acetic acid moiety, converting it to the corresponding alcohol.
Substitution: The pentadeuteriophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the pentadeuteriophenyl group.
Scientific Research Applications
Chemistry
The compound can be used as a labeled standard in mass spectrometry due to its deuterium content, aiding in the identification and quantification of similar compounds.
Biology
In biological research, the compound can be used to study metabolic pathways involving piperidine derivatives, as the deuterium labeling allows for precise tracking.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, particularly those requiring isotopic labeling for enhanced performance.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The piperidin-2-yl group can interact with neurotransmitter receptors, potentially modulating their activity. The deuterium labeling can influence the compound’s metabolic stability, leading to prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid: Similar structure but without deuterium labeling.
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of deuterium atoms in (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid makes it unique, as it can provide insights into isotope effects on chemical reactivity and metabolic stability. This isotopic labeling can also enhance the compound’s utility in various scientific applications, particularly in mass spectrometry and metabolic studies.
Properties
Molecular Formula |
C15H18F3NO4 |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H17NO2.C2HF3O2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;3-2(4,5)1(6)7/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);(H,6,7)/t11-,12-;/m0./s1/i1D,2D,3D,6D,7D; |
InChI Key |
NCSBSZBVKASVKT-PTTZKSJMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]([C@@H]2CCCCN2)C(=O)O)[2H])[2H].C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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